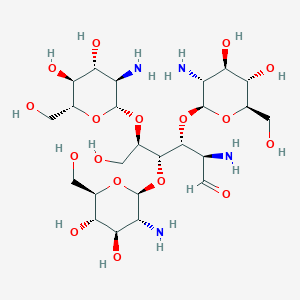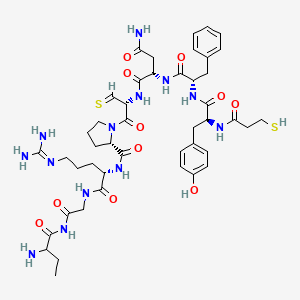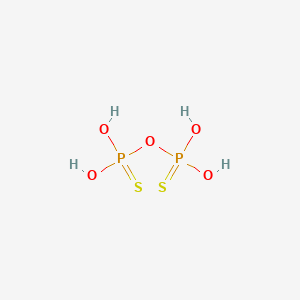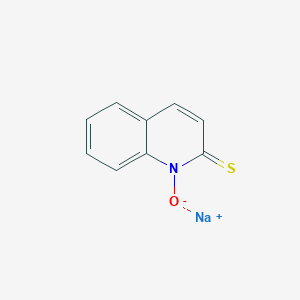
2-Mercaptoquinoline-N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercaptoquinoline-N-oxide is a compound known for its significant biological and chemical properties. It is a derivative of quinoline, characterized by the presence of a mercapto group (-SH) and an N-oxide group.
準備方法
The synthesis of 2-Mercaptoquinoline-N-oxide typically involves the oxidation and thiolation of 2-chloroquinoline. The synthetic route can be summarized as follows :
Oxidation: 2-chloroquinoline is oxidized to form 2-chloroquinoline-N-oxide.
Thiolation: The oxidized product is then subjected to thiolation to introduce the mercapto group, resulting in the formation of this compound.
Industrial production methods often involve the coordination of this compound with metal salts such as zinc sulfate (ZnSO₄) and copper sulfate (CuSO₄) to form metal complexes .
化学反応の分析
2-Mercaptoquinoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Major products formed from these reactions include disulfides and substituted quinoline derivatives .
科学的研究の応用
2-Mercaptoquinoline-N-oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Mercaptoquinoline-N-oxide involves its ability to act as a bidentate ligand, coordinating through oxygen and sulfur atoms to central metal ions. This coordination leads to the formation of metal complexes with enhanced biological activity. The π-electron conjugation system of the benzene ring allows for π–π stacking interactions, contributing to the stability and activity of these complexes .
類似化合物との比較
2-Mercaptoquinoline-N-oxide is similar to compounds like 2-mercaptopyridine-N-oxide, which also exhibit good biological activity. this compound is unique due to its specific structural features and the ability to form various metal complexes with novel structures . Similar compounds include:
2-Mercaptopyridine-N-oxide: Known for its antimicrobial properties.
Thiopyranoquinolines: These compounds are synthesized via multi-component reactions and exhibit diverse biological activities.
特性
CAS番号 |
32597-42-5 |
|---|---|
分子式 |
C9H6NNaOS |
分子量 |
199.21 g/mol |
IUPAC名 |
sodium;1-oxidoquinoline-2-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H;/q-1;+1 |
InChIキー |
QMILKMXVKILYKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
同義語 |
2-mercaptoquinoline-N-oxide 2-mercaptoquinoline-N-oxide, sodium salt 2-mercaptoquinoline-N-oxide, zinc salt Na(QNO) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
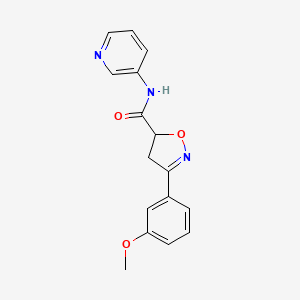
![Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
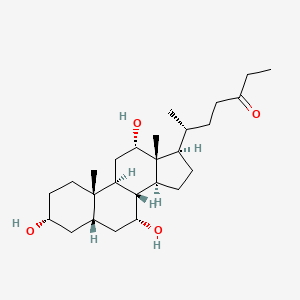
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
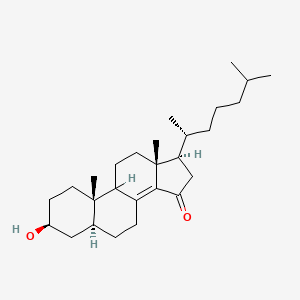
![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)
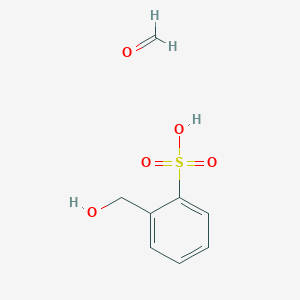
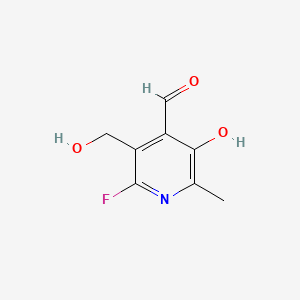
![(2R)-2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B1227777.png)
